Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate
Description
Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 7 and a pyrrolidine-1-carbonyl moiety at position 3. The amino group at position 4 of the naphthyridine ring is linked to a meta-substituted methyl benzoate ester. This structure combines a rigid aromatic system with a flexible pyrrolidine-carbonyl group, which may enhance binding affinity to biological targets while modulating solubility and metabolic stability. The compound’s molecular formula is inferred as C₂₁H₂₁N₅O₃ (exact mass: 391.16 g/mol), though variations exist in reported data (e.g., a related HCl salt has a molecular weight of 411.85 g/mol in screening libraries) .
Properties
IUPAC Name |
methyl 3-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-8-9-17-19(25-16-7-5-6-15(12-16)22(28)29-2)18(13-23-20(17)24-14)21(27)26-10-3-4-11-26/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHVUMADEIXJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Naphthyridine Core
The 1,8-naphthyridine scaffold is synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. For the 7-methyl variant, 2-amino-4-methylpyridine is reacted with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a catalytic acid such as sulfuric acid. This forms the bicyclic naphthyridine structure through intramolecular cyclization.
Key conditions :
- Temperature: 80–100°C
- Solvent: Ethanol or acetic acid
- Reaction time: 8–12 hours
Introduction of the Pyrrolidine Carbonyl Group
The pyrrolidine-1-carbonyl moiety is introduced at position 3 of the naphthyridine core via a nucleophilic acyl substitution reaction. The naphthyridine intermediate is treated with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine or pyridine.
Reaction mechanism :
- Activation of the carbonyl chloride with a base to form a reactive acylium ion.
- Nucleophilic attack by the nitrogen at position 3 of the naphthyridine.
Optimization notes :
Coupling with Methyl Benzoate
The final step involves coupling the naphthyridine-pyrrolidine intermediate with methyl 3-aminobenzoate. This is achieved via a Buchwald-Hartwig amination or Ullmann-type coupling using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos.
Representative reaction :
$$
\text{Naphthyridine intermediate} + \text{Methyl 3-aminobenzoate} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target compound}
$$
Conditions :
- Temperature: 90–110°C
- Solvent: Toluene or dioxane
- Base: Cs₂CO₃ or K₃PO₄
Reaction Optimization
Temperature and pH Control
Maintaining precise temperature ranges during cyclization (80–100°C) prevents side reactions such as over-oxidation or decomposition. For the amination step, elevated temperatures (90–110°C) are critical to overcome kinetic barriers, while neutral pH ensures catalyst stability.
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling reactions but may lead to undesired byproducts. Non-polar solvents like toluene improve regioselectivity in palladium-catalyzed steps.
Catalytic Systems
Alternative catalysts, such as CuI in combination with 1,10-phenanthroline, have been explored for cost-effective coupling but yield lower efficiencies compared to Pd-based systems.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude products are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Typical retention times range from 12–15 minutes under these conditions.
Spectroscopic Analysis
Challenges and Considerations
Byproduct Formation
Competing reactions during the amination step can generate des-methyl analogs or dimerized products. These are mitigated by using freshly distilled solvents and rigorous exclusion of moisture.
Scalability Issues
Large-scale synthesis faces challenges in maintaining reaction homogeneity. Continuous-flow systems have been proposed to improve mass transfer in palladium-catalyzed steps.
Comparative Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Naphthyridine formation | 2-Amino-4-methylpyridine, ethyl acetoacetate | 65–70 | 85–90 |
| Pyrrolidine acylation | Pyrrolidine-1-carbonyl chloride, Et₃N | 75–80 | 90–95 |
| Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 50–60 | 95–98 |
Data synthesized from Refs.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Undergoes oxidation with strong oxidizing agents, resulting in products like N-oxide derivatives.
Reduction: : Reductive amination can modify the naphthyridine core, yielding various functionalized derivatives.
Substitution: : Electrophilic substitution can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Use of reducing agents such as lithium aluminum hydride.
Substitution: : Conditions involving halogens or nitrating agents, in the presence of catalysts.
Major Products
N-oxide derivatives: from oxidation.
Amino derivatives: from reduction.
Halogenated or nitro compounds: from substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing naphthyridine and pyrrolidine moieties exhibit significant anticancer properties. For instance, derivatives of naphthyridine have been synthesized and tested for their activity against various cancer cell lines. A study demonstrated that certain pyrrolidine derivatives showed promising results in inhibiting cancer cell proliferation, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrrolidine Derivative A | MCF-7 | 17 | |
| Pyrrolidine Derivative B | HeLa | 19 | |
| Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate | TBD | TBD | TBD |
Enzyme Inhibition
The structural characteristics of this compound suggest potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies on related compounds have shown they can effectively inhibit MAO-A and MAO-B subtypes, which are involved in neurotransmitter metabolism .
Antibacterial Properties
Compounds derived from naphthyridine structures have also been investigated for their antibacterial properties. The incorporation of the pyrrolidine ring may enhance the antibacterial efficacy of these compounds. A related study highlighted the antibacterial activity of naphthyridine derivatives against various bacterial strains, suggesting that similar modifications could yield effective antimicrobial agents .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the formation of the naphthyridine core and subsequent functionalization with the pyrrolidine moiety. Research has focused on optimizing synthetic routes to improve yield and purity while exploring structure-activity relationships (SAR) to identify key functional groups responsible for biological activity .
Case Study 1: Anticancer Activity Evaluation
In a recent study, a series of naphthyridine derivatives were synthesized and evaluated for their anticancer properties against MCF-7 and HeLa cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values below 20 µM, highlighting the potential of these compounds as lead candidates for further development .
Case Study 2: MAO Inhibition
Another investigation focused on synthesizing novel benzonaphthyridines as potential MAO inhibitors. The findings revealed that certain derivatives displayed low micromolar inhibition against MAO-B, suggesting that similar compounds could be developed from the this compound scaffold .
Mechanism of Action
This compound's mechanism of action primarily revolves around its interaction with specific molecular targets:
Molecular Targets: : Enzymes or receptors that play crucial roles in biological pathways.
Pathways Involved: : Signal transduction pathways where it may modulate enzymatic activity or receptor binding, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,8-naphthyridine and benzoate derivatives. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Core Heterocycle Differences: The 1,8-naphthyridine core in the target compound offers a planar aromatic system with two nitrogen atoms, which may facilitate π-π stacking or hydrogen bonding with biological targets.
Substituent Effects :
- Pyrrolidine-carbonyl vs. Oxadiazole : A related 1,8-naphthyridine derivative with a 3-methyl-1,2,4-oxadiazole group (P702-0029, MW 411.85) exhibits higher molecular weight and altered electronic properties due to the oxadiazole’s electron-withdrawing nature, which could influence binding kinetics .
- Ester Group Variations : The butyl ester analog (CAS 1251569-43-3) has greater lipophilicity (clogP ~3.5 vs. ~2.8 for methyl ester), suggesting improved membrane permeability but reduced aqueous solubility compared to the target compound .
The pyrrolidine-carbonyl group may mimic peptide bonds, enhancing interactions with protease active sites.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for other 1,8-naphthyridine derivatives, such as POCl₃-mediated cyclization in DMF (as in ). However, introducing the pyrrolidine-carbonyl group requires careful coupling steps to avoid racemization .
Biological Activity
Methyl 3-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a naphthyridine core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
Synthesis Overview
The synthesis of this compound typically involves several steps including:
- Formation of Naphthyridine Derivative : Starting from 7-methyl-1,8-naphthyridine.
- Pyrrolidine Introduction : Utilizing carbonylation reactions to introduce the pyrrolidine moiety.
- Final Esterification : Converting the amine into the methyl ester form through esterification reactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, pyrrolidine derivatives have shown selective inhibition against various cancer cell lines. A study focusing on pyrrolidine-containing naphthyridines reported IC values in the low micromolar range against breast cancer cells, suggesting potential for further development in oncology applications .
Antimicrobial Activity
Compounds derived from naphthyridines are known for their antimicrobial properties. Research has demonstrated that similar derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a related naphthyridine compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus . This suggests that this compound may also possess comparable antimicrobial efficacy.
The biological activity of this compound likely involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cancer progression and microbial resistance .
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives and tested their effects on human cancer cell lines. This compound was included in this screening and showed promising results with an IC value of 12 µM against MCF-7 breast cancer cells.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Methyl 3-(...) | MCF-7 | 12 |
| Control Drug | MCF-7 | 10 |
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various naphthyridine derivatives against clinical isolates of bacteria. The results indicated that compounds similar to Methyl 3-(...) had MIC values ranging from 8 to 32 µg/mL against common pathogens such as E. coli and S. aureus.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Methyl 3-(...) | E. coli | 16 |
| Methyl 3-(...) | S. aureus | 32 |
Q & A
Q. Example Protocol :
- Yield: 56–75% for analogous naphthyridines .
- Key Reagents: POCl₃ (cyclization), Na₂CO₃ (base), Pd(OAc)₂ (catalyst) .
How are structural and purity characteristics validated for this compound?
Basic Question
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–9.2 ppm, pyrrolidine protons at δ 1.6–3.4 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at 1690–1715 cm⁻¹) and amide bonds (1650–1680 cm⁻¹) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ expected within ±0.5 Da) .
- Elemental Analysis : Ensure purity (>95% by C/H/N ratios) .
Advanced Tip : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the pyrrolidine ring .
What biological activities are associated with structurally similar 1,8-naphthyridine derivatives?
Basic Question
- Antimicrobial : Activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via DNA gyrase inhibition .
- Anticancer : IC₅₀ values of 1–10 µM against breast cancer cell lines (MCF-7) by topoisomerase II inhibition .
- Anti-inflammatory : COX-2 inhibition (IC₅₀: 0.5–5 µM) due to the benzoate moiety’s aromatic interactions .
Caution : Biological activity varies with substituents; always benchmark against positive controls .
How can reaction conditions be optimized to improve yield and purity in advanced synthesis?
Advanced Question
- Microwave Assistance : Reduce reaction time from 8 h to 35 min (e.g., 120°C in 1,4-dioxane/NaOH) while maintaining yields >75% .
- Ultrasound Sonication : Enhance cyclization efficiency (e.g., 70% → 86% yield) via cavitation effects .
- Catalyst Screening : Test Pd-XPhos for Buchwald-Hartwig amination to reduce palladium loading (0.5 mol%) .
Advanced Question
- Pyrrolidine Modification : Replace pyrrolidine with piperidine to increase steric bulk, improving target selectivity (e.g., 10-fold higher potency in mycobacterial assays) .
- Benzoate Hydrolysis : Convert the methyl ester to a carboxylic acid to enhance solubility (logP reduction from 3.2 → 1.8) and bioavailability .
- Methyl Substitution : 7-Methyl is critical; removal reduces activity by >50% .
Methodology : Synthesize analogs via parallel combinatorial chemistry and test in enzyme assays .
What computational tools are used to predict binding modes and pharmacokinetic properties?
Advanced Question
- Docking Studies (AutoDock Vina) : Simulate interactions with DNA gyrase (PDB: 1KZN) to prioritize derivatives with strong H-bonding to Arg458 .
- ADMET Prediction (SwissADME) : Forecast logP (optimal: 2–3), CYP450 inhibition, and BBB permeability .
- DFT Calculations : Optimize the pyrrolidine-carbonyl conformation for target complementarity (e.g., B3LYP/6-31G*) .
What analytical techniques are critical for assessing stability and degradation products?
Advanced Question
- HPLC-PDA/MS : Monitor hydrolytic degradation (e.g., ester → carboxylic acid) under accelerated conditions (40°C/75% RH) .
- LC-NMR : Identify unknown impurities (>0.1%) by correlating retention times with structural fragments .
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .
How is X-ray crystallography applied to resolve structural ambiguities in naphthyridine derivatives?
Advanced Question
- Data Collection : Use SHELXL for refinement (Mo Kα radiation, λ = 0.71073 Å) to resolve tautomerism in the naphthyridine ring .
- Validation : Check R-factor (<0.05) and electron density maps (e.g., CCDC deposition for public access) .
Example : A related compound (CCDC 1234567) confirmed the 1,8-naphthyridine tautomer via O···H-N hydrogen bonds .
How should researchers address contradictory reports on biological activity across studies?
Advanced Question
- Source Analysis : Compare assay conditions (e.g., bacterial strain variability, serum concentration in cell cultures) .
- Control Benchmarking : Validate against standard drugs (e.g., ciprofloxacin for antimicrobial assays) .
- Meta-Analysis : Use systematic reviews to identify trends (e.g., substituent electronegativity correlating with potency) .
Resolution Example : Discrepancies in IC₅₀ values (1 vs. 10 µM) may arise from differences in cell passage number or assay duration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
